2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

Physicochemical profiling Drug-likeness Membrane permeability

This unique 6-oxopyridazinone acetamide features a 2,4-dimethylphenyl group at C3 and a primary acetamide side chain at N1, offering a distinct hydrogen-bond profile vs. carboxylic acid analogs (CAS 853334-27-7) and p-tolyl variants (CAS 86894-60-2). With predicted logP of 2.22 and single HBD, it is ideal for antidiabetic screening (α-glucosidase cascade) and cell-based anti-inflammatory assays. Secure this unexplored chemotype for diversity-oriented screening or SAR exploration mapping ortho-methyl contributions.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 941883-40-5
Cat. No. B2855398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
CAS941883-40-5
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N)C
InChIInChI=1S/C14H15N3O2/c1-9-3-4-11(10(2)7-9)12-5-6-14(19)17(16-12)8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18)
InChIKeyJFBQQABMZLGGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide (CAS 941883-40-5): Procurement-Relevant Compound Profile


2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide (CAS 941883-40-5) is a synthetic pyridazinone derivative with the molecular formula C14H15N3O2 and a molecular weight of 257.293 g/mol . It belongs to the broader class of 6-oxo-1,6-dihydropyridazine acetamides, a scaffold known for diverse pharmacological activities including α-glucosidase inhibition, phosphodiesterase modulation, and anti-inflammatory effects [1]. The target compound features a primary acetamide side chain at N1 and a 2,4-dimethylphenyl substituent at C3 of the pyridazinone core, distinguishing it from commonly available analogs such as the corresponding carboxylic acid (CAS 853334-27-7) and the p-tolyl-substituted variant (CAS 86894-60-2) .

Why 2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide Cannot Be Casually Substituted with In-Class Analogs


Pyridazinone acetamides with different aryl substituents or side-chain modifications exhibit profound differences in physicochemical properties and biological target engagement, precluding casual interchange [1]. The 2,4-dimethylphenyl substitution pattern on the target compound produces a distinct electronic and steric environment at the pyridazinone C3 position compared to mono-substituted phenyl analogs (e.g., p-tolyl) . Furthermore, the primary acetamide side chain confers a specific hydrogen-bond donor/acceptor profile that differs markedly from the carboxylic acid analog (CAS 853334-27-7), resulting in altered solubility, permeability, and potential target interactions . These structural nuances are critical for applications requiring reproducible screening outcomes or structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide vs. Closest Analogs


Predicted LogP Comparison: Enhanced Lipophilicity vs. Carboxylic Acid Analog

The target compound (CAS 941883-40-5) exhibits a predicted logP of 2.22 (ZINC84111536, ALOPGS algorithm), which is approximately 0.7–0.8 log units higher than the estimated logP of ~1.4–1.5 for the corresponding carboxylic acid analog (CAS 853334-27-7), based on the general observation that carboxylic acids are more hydrophilic than primary amides [1]. This logP difference of ~0.7 corresponds to roughly a 5-fold higher theoretical octanol-water partition coefficient, predicting improved passive membrane permeability for the acetamide .

Physicochemical profiling Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count Differentiation: Primary Amide vs. Carboxylic Acid

The target compound presents 1 hydrogen-bond donor (HBD) via its primary acetamide (-CONH2) group, compared to 2 HBDs for the carboxylic acid analog (CAS 853334-27-7), which possesses the -COOH moiety capable of donating two hydrogen bonds . This difference in HBD count impacts both aqueous solubility and the compound's ability to form specific hydrogen-bond networks with biological targets .

Hydrogen bonding Drug design Solubility

Aryl Substitution Pattern: 2,4-Dimethylphenyl vs. p-Tolyl and Broader SAR Implications

The 2,4-dimethylphenyl substituent at C3 of the target compound provides a distinct steric and electronic profile compared to the p-tolyl analog (CAS 86894-60-2, which bears a single methyl group at the para position) . In the broader class of pyridazine N-aryl acetamides, varying the aryl substitution pattern has been shown to produce a >5-fold difference in α-glucosidase inhibitory potency (IC50 range: 70.1 µM to >300 µM), demonstrating that even minor changes in the phenyl substituent significantly impact biological activity [1].

Structure-activity relationship Pyridazinone SAR Scaffold optimization

Class-Level α-Glucosidase Inhibition Potential: Pyridazinone Acetamide Scaffold Outperforms Acarbose

Pyridazine N-aryl acetamides as a class have demonstrated superior α-glucosidase inhibition compared to the clinical reference acarbose. In a 2020 study by Moghimi et al., twelve pyridazine N-aryl acetamides showed IC50 values more potent than acarbose (IC50 = 750.0 µM), with the most active compound (7a) achieving an IC50 of 70.1 µM, representing a >10-fold improvement [1]. The target compound, bearing the 2,4-dimethylphenyl substituent and a primary acetamide side chain, is structurally positioned within this active series and represents a promising candidate for α-glucosidase screening .

α-Glucosidase inhibition Antidiabetic screening Enzyme inhibition

Procurement-Driven Application Scenarios for 2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide


α-Glucosidase Inhibitor Screening & Antidiabetic Drug Discovery

Based on the validated α-glucosidase inhibitory activity of the pyridazine N-aryl acetamide scaffold (IC50 range 70.1–300 µM, outperforming acarbose by >10-fold) [1], the target compound is a strong candidate for inclusion in antidiabetic screening cascades. Its predicted logP of 2.22 suggests adequate membrane permeability for cellular glucose uptake assays, while its single HBD may confer favorable pharmacokinetic properties for hit-to-lead optimization [2].

Structure-Activity Relationship (SAR) Studies on Pyridazinone Core Modifications

The 2,4-dimethylphenyl substitution pattern represents a specific steric/electronic variant within the pyridazinone acetamide series. Unlike the simpler p-tolyl analog (CAS 86894-60-2), the dual methyl groups may confer enhanced hydrophobic interactions with target binding pockets . Researchers exploring SAR around the C3 aryl position can use this compound as a key comparator to map the contribution of ortho-methyl substitution to biological activity .

Cell-Based Anti-Inflammatory Screening Cascades

Pyridazinone derivatives have been identified as inhibitors of LPS-induced NF-κB transcriptional activity in THP1-Blue monocytic cells [3]. The target compound, with its favorable logP (2.22) and low HBD count, is suitable for cell-based anti-inflammatory screening, offering improved membrane permeability over the more polar carboxylic acid analog (CAS 853334-27-7) and potentially enabling access to intracellular inflammatory signaling targets .

Focused Compound Library Design & Diversity-Oriented Synthesis

As a 'For-Sale' screening compound from the ZINC database with no prior reported biological activity (per ChEMBL 20) [4], this compound offers an unexplored chemotype for diversity-oriented screening libraries. Its structural features—2,4-dimethylphenyl C3 substitution, primary acetamide N1 side chain, and pyridazinone core—fill a specific niche not covered by more common analogs like the p-tolyl variant (CAS 86894-60-2) or the elaborated N-(4-acetamidophenyl) derivative (CAS 941930-59-2) .

Quote Request

Request a Quote for 2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.